5-(4-Chloro-2-methylphenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-methylphenyl)pentanoic Acid is an organic compound with the molecular formula C12H15ClO2 It is a derivative of pentanoic acid, where the pentanoic acid chain is substituted with a 4-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)pentanoic Acid typically involves the reaction of 4-chloro-2-methylbenzyl chloride with pentanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the pentanoic acid moiety. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 5-(4-chloro-2-methylphenyl)pentanol or corresponding alkanes.
Substitution: Formation of this compound derivatives with various functional groups.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pentanoic Acid: A simpler analog without the 4-chloro-2-methylphenyl group.
4-Chloro-2-methylbenzoic Acid: Contains the aromatic ring but lacks the pentanoic acid chain.
5-(4-Chloro-2-methylphenoxy)pentanoic Acid: Similar structure but with an ether linkage instead of a direct carbon-carbon bond
Uniqueness
5-(4-Chloro-2-methylphenyl)pentanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-2-methylphenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
5-(4-chloro-2-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15ClO2/c1-9-8-11(13)7-6-10(9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
XOGOIUOPBMRRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.